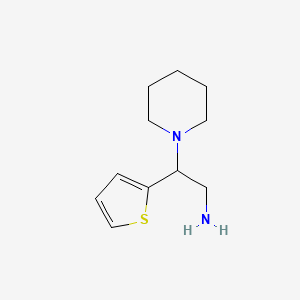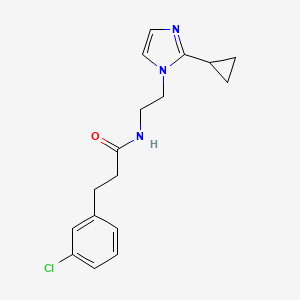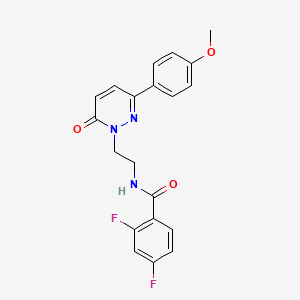
2-((4-Ethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((4-Ethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate” is a chemical compound that belongs to the thiophene family . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, enaminone 1 was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield a compound with a similar structure .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be complex and varied. For instance, enaminone 1 was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield a compound with a similar structure .Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of the specified compound, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues, show promise in mitigating drug resistance in cancer cells. These compounds synergize with various cancer therapies, particularly in leukemia cells, by selectively killing drug-resistant cells over parent cancer cells. This selective cytotoxicity is achieved through the induction of apoptosis, showcasing potential as a treatment for cancers with multiple drug resistance (S. Das et al., 2009).
Antimicrobial Activity
The synthesis of novel 2-aminothiophene derivatives has been explored, highlighting their significant biological activities including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities. The base protanated reaction methodology used for synthesizing these compounds underscores their versatility in drug development and the potential for broad-spectrum biological applications (K. C. Prasad et al., 2017).
Synthetic Methodologies
Innovative synthetic methodologies involving 2-aminothiophenes have been developed, enabling the efficient creation of compounds with potential pharmacological uses. For instance, the Gewald synthesis of 2-aminothiophene-3-carboxylates facilitates the production of these compounds in good to moderate yields, expanding the toolkit for medicinal chemistry research (V. Tormyshev et al., 2006).
Heterocyclic Compound Synthesis
The study and development of novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors for human leukocyte elastase, derived from 2-aminothiophenes, illustrate the compound's utility in generating heterocyclic compounds. These inhibitors showcase potent activity, suggesting applications in treating diseases involving serine proteases (M. Gütschow & U. Neumann, 1998).
Dye Synthesis
2-Aminothiophene derivatives have been utilized in the synthesis of bis-heterocyclic monoazo dyes for textile applications, demonstrating the compound's versatility beyond pharmaceuticals. These dyes offer good fastness properties on polyester fabrics, indicating the compound's role in industrial chemistry (F. Karcı & F. Karcı, 2012).
Corrosion Inhibition
Pyran derivatives related to 2-aminothiophenes have shown effectiveness in corrosion mitigation, indicating the broader chemical utility of this class of compounds. These findings suggest applications in materials science, particularly in protecting metals against acid corrosion (J. Saranya et al., 2020).
Future Directions
Thiophene derivatives, including “2-((4-Ethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate”, continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Properties
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-3-20-13-6-4-12(5-7-13)17-14(18)10-21-16(19)15-11(2)8-9-22-15/h4-9H,3,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHXXXNQCDMZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI)](/img/structure/B2749666.png)
![3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide](/img/structure/B2749668.png)
![9-(2-chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2749670.png)
![N-butyl-4-[2-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2749671.png)



![1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2749678.png)
![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2749679.png)

![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2749681.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2749682.png)

![3-Cyclopropyl-1-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2749688.png)
